molecular formula C22H24N2O3 B4932849 [3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone

[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone

Cat. No.: B4932849
M. Wt: 364.4 g/mol
InChI Key: LAFHAXSCASVANO-UHFFFAOYSA-N
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Description

[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone is a complex organic compound that features a benzodioxin ring, a piperidine ring, and a phenyl group with an ethenyl substituent

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-16-5-7-17(8-6-16)22(25)24-11-3-4-19(15-24)23-18-9-10-20-21(14-18)27-13-12-26-20/h2,5-10,14,19,23H,1,3-4,11-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFHAXSCASVANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Amination: The benzodioxin ring is then aminated using piperidine under basic conditions to form the benzodioxin-piperidine intermediate.

    Coupling with Phenyl Group: The final step involves coupling the benzodioxin-piperidine intermediate with a 4-ethenylphenylmethanone derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, forming epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The benzodioxin and piperidine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology

In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Medicine

Industry

In the industrial sector, it can be used in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The ethenyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(2-naphthyl)-1-propanone]
  • [3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone]
  • [3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone]

Uniqueness

What sets [3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

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